1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide

Dye-Sensitized Solar Cells Ionic Liquid Electrolytes Photoconversion Efficiency

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide (synonym: 1-octyl-3-methylimidazolium iodide, [C₈mim][I]) is a room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-3-methylimidazolium halide family. It has the molecular formula C₁₂H₂₃IN₂ and a molecular weight of 322.23 g·mol⁻¹.

Molecular Formula C12H25IN2
Molecular Weight 324.24 g/mol
CAS No. 188589-28-8
Cat. No. B12578282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide
CAS188589-28-8
Molecular FormulaC12H25IN2
Molecular Weight324.24 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C[NH+](C=C1)C.[I-]
InChIInChI=1S/C12H24N2.HI/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H
InChIKeyGAEFPPNGRPSNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide (CAS 188589-28-8): Core Identity and Procurement-Relevant Class Profile


1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide (synonym: 1-octyl-3-methylimidazolium iodide, [C₈mim][I]) is a room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-3-methylimidazolium halide family. It has the molecular formula C₁₂H₂₃IN₂ and a molecular weight of 322.23 g·mol⁻¹ [1]. The compound is characterized by a bulky asymmetric imidazolium cation paired with an iodide anion, with a reported density of 1.31 g·cm⁻³ . As a halide-based RTIL, it combines non-volatility and high thermal stability with the redox activity of the I⁻/I₃⁻ couple, making it a candidate for electrochemical and energy-conversion applications.

Why Generic Substitution with Another 1-Alkyl-3-methylimidazolium Halide Fails for [C₈mim][I] (CAS 188589-28-8)


1-Alkyl-3-methylimidazolium halides are not interchangeable electrolytes. The length of the alkyl chain on the imidazolium cation dictates self-assembly behavior, ion diffusivity, viscosity, and ultimately device performance. In halide-anion series, the nature of the halogen (Cl⁻, Br⁻, I⁻) further determines redox activity and water-structuring interactions [1]. Selecting a shorter-chain or different-halide analog without verifying the performance data risks substantial efficiency losses in dye-sensitized solar cells (DSSCs) and altered thermal decomposition pathways in high-temperature processes [2].

Quantitative Differentiation Guide for 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide (CAS 188589-28-8) vs. Structural Analogs


DSSC Photoconversion Efficiency: [C₈mim][I] Outperforms Shorter Alkyl-Chain Analogs in Composite Gel Electrolytes

In a systematic comparison of 1-alkyl-3-methylimidazolium iodides (RMII) within the same PVDF-HFP/TiNT composite gel electrolyte platform, the octyl-substituted derivative [C₈mim][I] yielded the highest energy-conversion efficiency. The study explicitly states that the best performance was obtained with the octyl side chain, attributed to the most prominent self-assembly behavior on the titanium oxide nanotube surface [1].

Dye-Sensitized Solar Cells Ionic Liquid Electrolytes Photoconversion Efficiency

Thermal Decomposition Activation Energy: [C₈mim][I] vs. [C₈mim][Cl] – Different Decomposition Products with Similar Energetic Barriers

Temperature-programmed desorption mass spectrometry under ultra-high vacuum was used to compare the thermal decomposition of [C₈mim][I] and its chloride analog [C₈mim][Cl]. While the activation energies for nucleophilic substitution are similar (136 ± 15 kJ·mol⁻¹ for [C₈mim][I] vs. 132 ± 10 kJ·mol⁻¹ for [C₈mim][Cl]), the iodide quantitatively releases methyliodide, whereas the chloride releases methylchloride [1]. This difference in decomposition products is critical for safety and process compatibility assessments.

Thermal Stability Ionic Liquid Decomposition Kinetics

Enthalpy of Vaporization: [C₈mim][I] vs. [C₈mim][Cl] – Comparable Volatility

The enthalpy of vaporization (ΔvapH) was experimentally determined for both [C₈mim][I] and [C₈mim][Cl] under identical UHV conditions. The values are statistically indistinguishable: ΔvapH₄₈₀ = 149 ± 8 kJ·mol⁻¹ for [C₈mim][I] and ΔvapH₄₅₅ = 151 ± 10 kJ·mol⁻¹ for [C₈mim][Cl]. Extrapolated ΔvapH₂₉₈ values are 167 ± 8 and 166 ± 10 kJ·mol⁻¹, respectively [1].

Volatility Thermodynamics Ionic Liquid

Water-Structuring Interactions: Iodide Anion Facilitates Structure-Making in Aqueous Mixtures Compared to Chloride and Bromide

Excess molar volumes (VmE) for water + [C₈mim][X] mixtures (X = Cl, Br, I) were measured at T = 298.15 K and 308.15 K. The sign and magnitude of VmE depend on the halide anion. The study concluded that, compared to Cl⁻ and Br⁻, the I⁻ counter-anion facilitates structure-making interactions in aqueous RTIL solutions [1].

Volumetric Properties Aqueous Mixtures Anion Effect

Redox Functionality: Iodide-Ion-Based Redox Couple Enables Charge Transport in DSSCs

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide inherently provides the I⁻/I₃⁻ redox shuttle, which is the most widely used charge relay in dye-sensitized solar cells. Non-iodide analogs (Cl⁻, Br⁻, BF₄⁻) cannot sustain the same redox mediation without exogenous iodide salts. When used as an electrolyte component, [C₈mim][I] serves simultaneously as a low-volatility solvent and an active redox species [1].

Redox Electrolyte Iodide/Triiodide Charge Transport

Best-Fit Application Scenarios for 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide (CAS 188589-28-8) Based on Differentiation Evidence


High-Performance Quasi-Solid-State Dye-Sensitized Solar Cells (DSSCs)

The octyl-chain derivative [C₈mim][I] is the optimal choice for composite gel electrolytes in DSSCs when paired with PVDF-HFP and TiO₂ nanotubes. It achieves a photoconversion efficiency of 4.93% under 1 sun illumination, outperforming shorter-chain analogs in the same platform [1]. Its dual role as non-volatile solvent and iodide source simplifies electrolyte engineering.

Redox-Active Ionic Liquid for Electrochemical Charge Mediation

The intrinsic I⁻/I₃⁻ redox shuttle enables direct use as a charge-transfer mediator without additional iodide salts. This is particularly valuable in sealed electrochemical cells and semi-solid redox electrolytes where low vapor pressure and high iodide concentration are required [1].

Thermally Stable Ionic Liquid for High-Temperature Processes Requiring Controlled Decomposition Chemistry

With an activation energy for thermal decomposition of 136 ± 15 kJ·mol⁻¹ and well-characterized methyliodide release, [C₈mim][I] is suitable for applications where thermal decomposition pathways must be predictable and distinguishable from chloride-analog decomposition [2].

Aqueous-Phase Physicochemical Studies Leveraging Iodide-Specific Water Structuring

The iodide anion's distinct structure-making effect in aqueous mixtures, as demonstrated by excess molar volume measurements, makes [C₈mim][I] the preferred halide for studies of ionic liquid–water interactions, phase behavior, and transport phenomena where anion-specific hydration is critical [3].

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